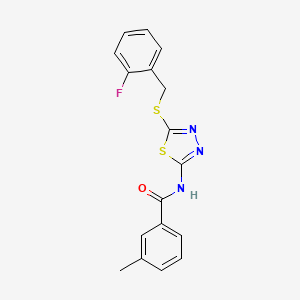
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C17H14FN3OS2 and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide derivatives with carbon disulfide in the presence of a base.
- Introduction of the Fluorobenzyl Group : The 2-fluorobenzyl moiety is introduced via nucleophilic substitution with 2-fluorobenzyl chloride.
- Formation of the Benzamide Moiety : Finally, the thiadiazole derivative is coupled with 3-methylbenzoyl chloride to yield the desired compound.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Protein Kinase Inhibition : The compound has been shown to bind effectively to protein kinases, inhibiting their activity and thereby affecting various signaling pathways involved in cell proliferation and survival.
- Anti-Tumor Activity : It induces cell cycle arrest and inhibits cancer cell migration through targeted signaling pathways associated with tumor growth.
Antitumor Properties
This compound has been evaluated for its antitumor properties in several studies:
- Case Study 1 : In vitro studies demonstrated that the compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Protein Kinase B Inhibition : Research indicates that it may serve as a tool compound for studying protein kinase B interactions in Mycobacterium tuberculosis. This suggests potential applications in combating tuberculosis through targeted inhibition.
Comparative Analysis
A comparison of this compound with other thiadiazole derivatives reveals variations in biological activity based on structural differences:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl) | Structure | Exhibits anti-tumor activity but with different potency due to substituent variations. |
| 1,3,4-Thiadiazole Derivatives | Structure | Share core structure but differ in substituents leading to diverse biological applications. |
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11-5-4-7-12(9-11)15(22)19-16-20-21-17(24-16)23-10-13-6-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXICBDDVBFRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














